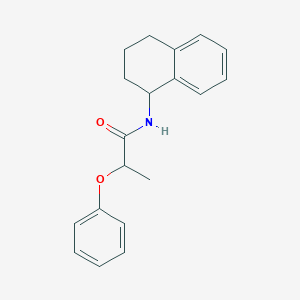

2-phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Description

2-Phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenoxy group at the 2-position and a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety at the nitrogen atom. The tetralin group confers rigidity and lipophilicity, while the phenoxy group enhances aromatic interactions.

Properties

IUPAC Name |

2-phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-14(22-16-10-3-2-4-11-16)19(21)20-18-13-7-9-15-8-5-6-12-17(15)18/h2-6,8,10-12,14,18H,7,9,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHCSSPPKOUGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC2=CC=CC=C12)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves the reaction of 2-phenoxypropanoic acid with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

3-Chloro-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Propanamide

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 237.73

- Key Difference: Replaces the phenoxy group with a chlorine atom.

- However, the lack of an aromatic phenoxy group may diminish π-π stacking interactions with hydrophobic protein pockets .

3-(2,5-Dimethylphenoxy)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Propanamide

- Key Difference: Substitutes phenoxy with a 2,5-dimethylphenoxy group.

- Implications : Methyl groups enhance lipophilicity (logP), possibly improving membrane permeability but reducing aqueous solubility. The electron-donating methyl substituents may also alter electronic properties, affecting receptor binding .

2-(3-Butyl-2,4,5-Trioxoimidazolidin-1-yl)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Acetamide

- CAS : 923757-10-2

- Key Difference: Replaces the phenoxy-propanamide chain with an imidazolidinone-acetamide group.

- Implications: The imidazolidinone ring introduces hydrogen-bonding sites and conformational rigidity, which may enhance target selectivity or metabolic stability compared to the flexible propanamide backbone .

Pharmacological and Physicochemical Properties

*LogP estimated using fragment-based methods.

†Calculated based on molecular formula.

Key Observations :

- Molecular Weight : Larger compounds (e.g., V016-7918 at 505.64) may face challenges in blood-brain barrier penetration, whereas lower-weight analogs (e.g., 3-chloro derivative) could exhibit improved CNS bioavailability.

- Bulky groups (e.g., sulfamoyl in V016-7918) may hinder binding to compact active sites.

Biological Activity

2-Phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, also known by its DrugBank ID DB04612, is a small molecule classified as an oligopeptide. It has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : C31H42N4O4

- Molecular Weight : 534.69 g/mol

- IUPAC Name : (2S,4S)-1-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-4-phenoxy-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

- CAS Number : Not available

The precise mechanism of action for 2-phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide remains under investigation. However, preliminary studies suggest that it may interact with various biological pathways:

- Inhibition of IAP (Inhibitor of Apoptosis Proteins) : The compound has been identified as a potent degrader of IAPs (cIAP1, cIAP2), which play crucial roles in regulating apoptosis and cell survival pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment:

- Case Study : A study evaluating the cytotoxic effects of similar compounds on human cancer cell lines demonstrated that derivatives of the naphthalene structure exhibited significant growth inhibition. The presence of specific functional groups was correlated with enhanced antiproliferative activity .

Antimicrobial Properties

The compound's structural analogs have shown promising antimicrobial activity:

- Research Findings : Compounds with similar naphthalene and phenoxy groups were tested against various bacterial strains. Results indicated that these compounds possess notable antibacterial properties, suggesting potential applications in treating infections .

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide | Anticancer | TBD | |

| Analog 1 | Antimicrobial | <10 | |

| Analog 2 | Cytotoxicity in Cancer Cells | <5 |

Study on IAP Degradation

A recent study focused on the degradation of IAPs by 2-phenoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide. The results indicated that at low nanomolar concentrations (DC50 values at 16 hours were 0.7 nM for XIAP), the compound effectively reduced IAP levels and induced apoptosis in cancer cells .

Cytotoxicity Assessment

In vitro assessments have shown that related compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.